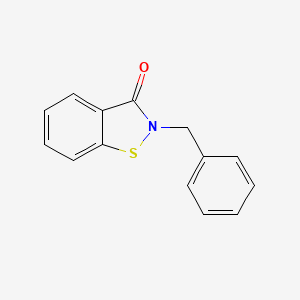

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

Beschreibung

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, is a benzisothiazolone derivative featuring a phenylmethyl substitution at the nitrogen atom of the heterocyclic core. This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring system. The parent scaffold, 1,2-benzisothiazol-3(2H)-one (BIT), is widely recognized for its broad-spectrum bioactivity, including antifungal, antiviral, and antimicrobial properties . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in hybrid derivatives combining benzisothiazolone with oxadiazole or sulfonamide groups .

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c16-14-12-8-4-5-9-13(12)17-15(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHESNNWLOVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431485 | |

| Record name | 2-benzyl-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2514-36-5 | |

| Record name | 2-benzyl-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- can be synthesized through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield and proceeds via a consecutive process with sulfur-carbon bond and sulfur-nitrogen bond formation .

Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride. This route provides high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production methods for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Bioactive Comparisons

Key Findings:

Substituent Impact on Bioactivity :

- The phenylmethyl group in the target compound enhances target specificity for viral proteases (e.g., DENV2 NS2B/NS3) compared to unsubstituted BIT, which is primarily used as an industrial biocide .

- Halogenated derivatives (e.g., 6k with 4-chlorobenzoyl) exhibit superior antimicrobial activity, likely due to increased electrophilicity and membrane disruption .

Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., 4-cyano in 6l) show lower yields (42%) due to steric hindrance, whereas halogenated analogs (e.g., 6j, 6k) achieve >75% yields . Hybrid structures (e.g., oxadiazole-Benzisothiazolone in 7m) face challenges in regioselectivity, resulting in lower yields (20%) .

Functional Versatility: Saccharin (1,1-dioxide derivative) diverges in application as a non-caloric sweetener but shares structural similarity, underscoring the pharmacophore flexibility of the benzisothiazolone core . Potassium salts of BIT (e.g., CAS 127553-58-6) improve water solubility, expanding utility in aqueous formulations .

Mechanistic and Kinetic Differences

- Antifungal Activity : Substituted benzisothiazolones inhibit fungal cytochrome P450 enzymes, with phenylmethyl derivatives showing moderate activity compared to fluoro/chloro-substituted analogs (e.g., 6h, 6i) .

- Protease Inhibition: The target compound exhibits competitive inhibition against DENV2 protease (Ki = 2.3 µM), outperforming non-hybrid derivatives but underperforming relative to peptidomimetic inhibitors .

- Toxicity Profile : Phenylmethyl substitution reduces dermal sensitization compared to unsubstituted BIT, which is classified as a skin irritant (ECHA CLP data) .

Biologische Aktivität

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, commonly referred to as benzisothiazolinone (BIT), is a compound with significant biological activity, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological properties, including data tables and case studies that illustrate its effects and applications.

Chemical Structure and Properties

- Chemical Formula : C₇H₅NOS

- CAS Number : 2634-33-5

- Molecular Weight : 155.18 g/mol

The compound belongs to the class of isothiazolinones, which are characterized by their heterocyclic structure that contributes to their biological activity.

Antimicrobial Activity

BIT is widely recognized for its antimicrobial properties. It is used as a biocide in various industrial applications, including paints, coatings, and cleaning agents. The effectiveness of BIT against various microorganisms has been documented in several studies.

Table 1: Antimicrobial Efficacy of BIT

The above table summarizes the minimum inhibitory concentrations (MIC) for various microorganisms, indicating that BIT exhibits potent antimicrobial activity even at low concentrations.

BIT acts primarily by disrupting cellular processes in microorganisms. Its mechanism involves the inhibition of key metabolic pathways and interaction with thiol groups in proteins, which can lead to cell death. Studies have shown that the presence of thiol-containing compounds can quench the inhibitory activity of BIT, confirming its mode of action .

Toxicological Profile

While BIT is effective as an antimicrobial agent, it also poses certain risks to human health and the environment. The following points summarize its toxicological profile:

- Acute Toxicity : BIT is classified as having moderate acute toxicity with oral LD50 values ranging from 670 mg/kg to 1150 mg/kg in various animal models .

- Dermal Absorption : Studies indicate that BIT can be absorbed through the skin, with absorption rates reported up to 61.9% in humans when applied topically .

- Sensitization Potential : There are documented cases of contact dermatitis associated with BIT exposure, highlighting its potential as a skin sensitizer .

Table 2: Toxicity Data for BIT

| Exposure Route | LD50 (mg/kg) | Study Reference |

|---|---|---|

| Oral (Rats) | 1020 | HSDB |

| Dermal (Rats) | >2000 | US EPA |

| Skin Sensitization | Positive in humans | Patch Test |

Environmental Impact

BIT is known to be very toxic to aquatic life, raising concerns about its environmental impact when used in industrial applications. Studies have shown that degradation products resulting from BIT photodegradation also exhibit biological activity, necessitating further research into their ecological effects .

Case Studies

- Industrial Application : A case study involving a paint factory worker highlighted contact dermatitis resulting from exposure to BIT-containing products. This underscores the importance of safety measures when handling chemical agents in industrial settings .

- Aquatic Toxicity Assessment : Research conducted on zebrafish embryos demonstrated that BIT is a developmental toxicant, emphasizing the need for careful management of this compound in environments where aquatic organisms may be exposed .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,2-benzisothiazol-3(2H)-one derivatives?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide yields the core benzisothiazolone structure . Substitutions at the N-2 position (e.g., phenylmethyl groups) involve alkylation using halides or Mitsunobu reactions. Yields vary depending on solvents (e.g., THF, DMF) and catalysts (e.g., triethylamine), with reported yields ranging from 55% to 100% for methyl ester derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its toxicity (harmful if ingested, skin/eye irritant, and aquatic toxicity), researchers must use PPE (gloves, goggles, masks) and work in a fume hood. Avoid inhalation of dust and ensure proper waste disposal. First-aid measures include rinsing eyes/skin with water and seeking medical attention for ingestion . Pre-exposure medical screenings (e.g., respiratory function tests) are advised for individuals with chronic conditions .

Q. How can the purity of synthesized derivatives be validated?

- Methodological Answer : Purity is assessed via GC (gas chromatography) for volatile compounds, while HPLC or SDS-PAGE (for protein contaminants) ensures >98% purity in bulk samples . Melting point analysis (155–160°C for the parent compound) and ¹H NMR (e.g., coupling constants for substituents) confirm structural integrity .

Q. What are the primary biological activities associated with benzisothiazolone derivatives?

- Methodological Answer : These compounds exhibit antibacterial and antifungal properties. For instance, methylated derivatives show activity against Staphylococcus aureus and Candida albicans via disruption of microbial cell membranes or enzyme inhibition . Activity assays (e.g., MIC determinations) should follow CLSI guidelines for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing derivatives?

- Methodological Answer : ¹H NMR (chemical shifts and coupling constants) and IR (C=O and S=O stretches) are standard. High-resolution mass spectrometry (HRMS) confirms molecular weights, while X-ray crystallography resolves stereochemistry, as demonstrated for ethyl carboxylate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-substituted derivatives?

- Methodological Answer : Solvent polarity (e.g., CH₂Cl₂ vs. DMF) and catalyst selection (e.g., triethylamine vs. DBU) significantly impact yields. For example, bromination in CH₂Cl₂ with triethylamine achieved 100% conversion for methyl 2-(3-oxo-1,2-benzisothiazol-2-yl)propanoate . Microwave-assisted synthesis may reduce reaction times .

Q. How do structural modifications influence biological activity?

- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) models. Fluorine or chlorine at meta/para positions enhances antifungal activity due to increased electronegativity and membrane penetration. For example, 3-fluorophenyl derivatives (4c) showed higher activity than non-halogenated analogs .

Q. What strategies resolve contradictions between purity data and biological assay results?

- Methodological Answer : Discrepancies may arise from undetected stereoisomers or trace impurities. Use orthogonal methods: combine HPLC purity checks with LC-MS to identify byproducts. Re-test biological activity using recrystallized samples and include positive/negative controls .

Q. How can computational methods aid in designing novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.